Product packaging for Morpholine, 2,6-dimethyl-4-nitroso-(Cat. No.:CAS No. 1456-28-6)

Morpholine, 2,6-dimethyl-4-nitroso-

Cat. No.: B074740
CAS No.: 1456-28-6
M. Wt: 144.17 g/mol
InChI Key: DPYMAXOKJUBANR-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Nitrosamine (B1359907) Chemistry

Morpholine (B109124), 2,6-dimethyl-4-nitroso- is classified as a heterocyclic N-nitrosamine. ca.gov This class of compounds is characterized by a core ring structure containing at least one atom other than carbon—in this case, nitrogen and oxygen—and the presence of a nitroso functional group (N-N=O). nih.govvulcanchem.com The carcinogenicity of many nitrosamines is a well-established principle in toxicology. acs.org Their biological activity is generally not direct but requires metabolic activation. vulcanchem.comacs.org

The mechanism of action for nitrosamines typically involves enzymatic processes within the body, particularly in the liver, mediated by enzymes like cytochrome P450. vulcanchem.comacs.orgnih.gov This metabolic activation converts the relatively inert parent compound into highly reactive electrophilic intermediates. vulcanchem.com These intermediates can then form covalent bonds with cellular macromolecules, most critically with DNA. vulcanchem.comnih.gov The formation of these DNA adducts, if not properly repaired by the cell, can lead to mutations during DNA replication, a key step in the initiation of cancer. acs.orgnih.gov The structure of Morpholine, 2,6-dimethyl-4-nitroso-, with its morpholine ring and dimethyl substitutions, influences its specific metabolic fate and carcinogenic profile. nih.gov

Significance as a Research Model Compound in Chemical Carcinogenesis Studies

The potent carcinogenic properties of Morpholine, 2,6-dimethyl-4-nitroso- have established it as a valuable tool in experimental cancer research. ca.govvulcanchem.com It has been widely used as a model compound to induce tumors in laboratory animals, allowing researchers to investigate the complex mechanisms of chemical carcinogenesis. ca.govnih.govvulcanchem.com

A key aspect of its utility is its demonstrated ability to induce both benign and malignant tumors at multiple organ sites across various species, including rats, hamsters, and guinea pigs. ca.gov This allows for the study of organ-specific cancer development. Research has shown that DMNM can induce a range of tumors, some of which are considered rare, providing unique models for investigation. ca.gov

Table 1: Experimentally Induced Tumors by Morpholine, 2,6-dimethyl-4-nitroso- in Animal Models

Animal ModelOrgan Sites of Induced Tumors
Rats Esophagus, Nasal Cavity, Trachea, Lungs, Liver, Tongue, Forestomach ca.govnih.gov
Hamsters Pancreas, Lungs, Liver, Nasal Cavity, Gallbladder, Kidney, Vagina, Skin, Forestomach, Larynx, Trachea ca.gov
Guinea Pigs Liver, Lungs, Adrenal Cortex nih.gov
Trout Liver, Glandular Stomach, Swimbladder ca.gov

Comparative studies have further highlighted its significance. For instance, when administered to rats at the same molar concentration as its parent compound, nitrosomorpholine, 2,6-dimethyl-4-nitrosomorpholine demonstrated significantly greater carcinogenicity and a different target organ profile. nih.gov While nitrosomorpholine primarily induced liver tumors, the dimethylated version caused tumors mainly in the esophagus and nasal turbinates, with a much faster onset. nih.gov This suggests that the addition of the methyl groups at the beta position enhances reactivity or alters the molecule's interaction with metabolic enzymes. nih.gov

Furthermore, research into the stereoisomers of DMNM (cis and trans forms) has revealed different carcinogenic potencies depending on the animal model, suggesting that the spatial arrangement of the methyl groups influences the mechanisms of metabolic activation between species. nih.gov In guinea pigs, the cis isomer was found to be highly carcinogenic, inducing a high incidence of liver tumors, whereas the trans isomer was largely inactive. nih.gov This contrasts with findings in rats, where the trans isomer was reported to be more potent, pointing to species-specific differences in metabolism. nih.gov

Overview of Research Trajectories and Key Areas of Investigation

Research involving Morpholine, 2,6-dimethyl-4-nitroso- has followed several key trajectories aimed at elucidating its carcinogenic mechanism. A primary area of investigation has been its metabolism. vulcanchem.com Studies focus on how the compound is processed in the body, leading to its toxic effects. The metabolic pathway involves the oxidation of either the alpha (α) or beta (β) carbons of the morpholine ring. ca.gov

This metabolic process leads to the formation of several mutagenic and carcinogenic metabolites, including:

N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP)

N-nitrosobis(2-oxopropyl)amine (BOP)

N-nitrosobis(2-hydroxypropyl)amine (BHP)

These metabolites are themselves subjects of study, as they share species-specific target tumor sites with the parent DMNM compound. ca.gov For example, in hamsters, DMNM and its metabolites BHP and BOP all induce tumors in the liver, pancreas, and lungs. ca.gov

A second major research focus is the compound's genotoxicity—its ability to damage genetic material. Investigations in this area have shown that DMNM can induce gene mutations and chromosomal damage. ca.gov In vitro experiments have demonstrated that it causes unscheduled DNA synthesis (a marker of DNA repair) in cultured rat liver cells and hamster pancreatic duct cells. ca.gov In vivo studies have confirmed that it causes DNA single-strand breaks in the pancreatic cells of hamsters and binds to DNA, RNA, and proteins in the hamster pancreas. ca.gov This direct interaction with DNA is considered fundamental to its ability to initiate cancer. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B074740 Morpholine, 2,6-dimethyl-4-nitroso- CAS No. 1456-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-4-nitrosomorpholine
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InChI

InChI=1S/C6H12N2O2/c1-5-3-8(7-9)4-6(2)10-5/h5-6H,3-4H2,1-2H3
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InChI Key

DPYMAXOKJUBANR-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)N=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12N2O2
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DSSTOX Substance ID

DTXSID4021470
Record name N-Nitroso-2,6-dimethylmorpholine
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Molecular Weight

144.17 g/mol
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Vapor Pressure

0.02 [mmHg]
Record name N-Nitroso-2,6-dimethylmorpholine
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CAS No.

1456-28-6
Record name N-Nitroso-2,6-dimethylmorpholine
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Synthesis and Formation Mechanisms of Morpholine, 2,6 Dimethyl 4 Nitroso

Precursor Compounds and Formation Pathways

The direct precursor to 2,6-dimethyl-4-nitrosomorpholine is the secondary amine 2,6-dimethylmorpholine (B58159). The availability of this precursor is a key factor in the potential formation of the corresponding nitrosamine (B1359907).

2,6-Dimethyl-4-nitrosomorpholine is formed through the nitrosation of the cyclic secondary amine, 2,6-dimethylmorpholine. ca.govca.gov This reaction occurs when the secondary amine comes into contact with a nitrosating agent, which introduces a nitroso group (-N=O) onto the nitrogen atom of the morpholine (B109124) ring. nih.gov Such conditions can be found in certain industrial settings, including rubber factories and machine workshops, where secondary amines may encounter nitrosating agents like nitric oxides in the air or molten nitrate and nitrite (B80452) salt baths. ca.gov The reaction involves the nucleophilic nitrogen of the 2,6-dimethylmorpholine attacking an electrophilic nitrosating species. wikipedia.org

Bis(2-hydroxypropyl)amine, also known as diisopropanolamine, serves as a precursor to 2,6-dimethylmorpholine. ca.govnih.gov 2,6-Dimethylmorpholine is a dehydration product of bis(2-hydroxypropyl)amine. ca.gov The cyclization of diisopropanolamine in the presence of an acid catalyst like sulfuric acid yields 2,6-dimethylmorpholine. google.com Since bis(2-hydroxypropyl)amine can be present in certain industrial oils and is used in various industrial processes, its presence can lead to the formation of 2,6-dimethylmorpholine, which is then available for nitrosation to form 2,6-dimethyl-4-nitrosomorpholine. ca.gov The synthesis of diisopropanolamine itself is readily achieved by the reaction of ammonia with propylene oxide. google.com

Table 1: Precursor Compounds

Compound Name Chemical Formula Role
2,6-Dimethylmorpholine C6H13NO Direct precursor, undergoes nitrosation.

Chemical Nitrosation Mechanisms

The conversion of a secondary amine like 2,6-dimethylmorpholine to its N-nitroso derivative can proceed through several chemical mechanisms. These pathways are dependent on the specific nitrosating agents present and the reaction conditions, such as pH.

A common mechanism for nitrosamine formation is acid-catalyzed nitrosation. In acidic conditions, nitrite salts are converted to nitrous acid (HNO₂). wikipedia.orgchemistrysteps.com Nitrous acid can then be protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺). chemistrysteps.commsu.edulibretexts.org The secondary amine, acting as a nucleophile, attacks the nitrosonium ion, leading to the formation of the N-nitrosamine after deprotonation. wikipedia.org

Reaction Scheme:

NaNO₂ + H⁺ ⇌ HNO₂

HNO₂ + H⁺ ⇌ H₂O⁺-NO

H₂O⁺-NO → H₂O + NO⁺ (Nitrosonium ion)

R₂NH + NO⁺ → R₂N-N=O + H⁺

Dinitrogen trioxide (N₂O₃) is another potent nitrosating agent, which can be formed from nitrous acid or by the reaction of nitric oxide (NO) and nitrogen dioxide (NO₂). rsc.orgacs.org N₂O₃ can directly nitrosate secondary amines, often much faster than reactions with acidified nitrite. nih.gov The reaction with N₂O₃ does not necessarily require strongly acidic conditions and can proceed in neutral or even alkaline solutions. nih.gov The mechanism is thought to involve a nucleophilic attack by the amine on one of the nitrogen atoms of N₂O₃. rsc.org

Table 2: Key Species in Acid-Catalyzed Nitrosation

Species Formula Role
Nitrous Acid HNO₂ Source of nitrosating agents. wikipedia.org
Nitrosonium Ion NO⁺ Highly electrophilic species that reacts with the amine. chemistrysteps.commsu.edu

Reactive nitrogen species (RNS) are a group of highly reactive molecules that can act as nitrosating agents. nih.govacs.org These species include nitrogen oxides such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), as well as peroxynitrite (ONOO⁻) and nitryl chloride (NO₂Cl). acs.orgnih.gov

Peroxynitrite (ONOO⁻): Formed from the rapid reaction between nitric oxide (NO) and superoxide (O₂⁻), peroxynitrite can nitrosate secondary amines. nih.govnih.gov The reaction of morpholine with peroxynitrite has been shown to yield both N-nitrosomorpholine and N-nitromorpholine, with the relative yields depending on the pH. nih.govacs.org Nitrosation is more favorable at alkaline pH, while nitration is more dominant at pH < 7.5. acs.org

Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄): These nitrogen oxides are effective nitrosating agents formed from the oxidation of nitric oxide. acs.org They can react with secondary amines in aqueous solutions to form nitrosamines rapidly. nih.gov The reactivity of these species allows for nitrosation to occur under a broader range of conditions than just the acidic environment required for nitrous acid. rsc.orgnih.gov

Besides ionic pathways, free radical mechanisms can also contribute to nitrosamine formation. nih.gov One proposed mechanism involves the one-electron oxidation of a secondary amine to form an amino radical (R₂N•). acs.org This can be initiated by species like peroxynitrite. acs.org The resulting amino radical can then react with nitric oxide (•NO) to yield the nitroso secondary amine. nih.govacs.org

Proposed Radical Pathway:

R₂NH + ONOO⁻ → R₂N• + •NO₂ + OH⁻ (Formation of amino radical)

R₂N• + •NO → R₂N-NO (Formation of N-nitrosamine)

Alternatively, the amino radical could react with nitrogen dioxide (•NO₂) to form a nitramine (R₂N-NO₂). acs.org The formation of radicals from nitrosamines themselves has also been studied, suggesting that radical processes are integral to their chemistry. oup.comnih.gov The reaction of molecular oxygen with activated carbon surfaces can generate reactive oxygen species (ROS), which then facilitate the fixation of atmospheric nitrogen to create reactive nitrogen species (RNS) that can react with amines to form nitrosamines. nih.govresearchgate.net

Table 3: Compounds Mentioned

Compound Name
2,6-Dimethyl-4-nitrosomorpholine
2,6-Dimethylmorpholine
Bis(2-hydroxypropyl)amine
Dinitrogen tetroxide
Dinitrogen trioxide
Morpholine
N-nitromorpholine
N-nitrosomorpholine
Nitric oxide
Nitrogen dioxide
Nitrous acid
Nitryl chloride
Peroxynitrite
Propylene oxide
Sodium nitrite
Sulfuric acid

Influence of Anions and Catalytic Effects on Formation Rates

The rate of nitrosation of secondary amines, such as 2,6-dimethylmorpholine, is significantly influenced by the presence of certain anions, which can act as catalysts. The reaction is generally acid-catalyzed, where nitrous acid (HNO₂) is protonated and subsequently loses water to form the highly reactive nitrosonium cation (NO⁺), the primary electrophile that attacks the amine. libretexts.org

However, in less acidic or neutral conditions, other nitrosating agents can be formed, and their formation is often accelerated by specific anions. Nucleophilic anions, particularly thiocyanate (SCN⁻) and halides (e.g., Cl⁻, Br⁻, I⁻), can catalyze the nitrosation process. These anions react with nitrous acid to form intermediate nitrosyl compounds, such as nitrosyl thiocyanate (ONSCN) or nitrosyl halides (ONX). These intermediates are more potent nitrosating agents than nitrous acid itself and can react more rapidly with the unprotonated secondary amine.

The general mechanism for anion catalysis can be summarized as follows:

Formation of Nitrous Acid: Nitrite salts in an acidic medium form nitrous acid (HNO₂).

Reaction with Anion: The nitrous acid reacts with a catalytic anion (X⁻) to form a nitrosyl intermediate (ONX).

HNO₂ + H⁺ + X⁻ ⇌ ONX + H₂O

Reaction with Amine: The nitrosyl intermediate rapidly nitrosates the secondary amine (R₂NH) to form the N-nitrosamine (R₂N-NO).

R₂NH + ONX → R₂N-NO + H⁺ + X⁻

Table 1: Examples of Anions and Their Catalytic Effects on Nitrosation

Biological and Environmental Formation Considerations

The formation of DMNM is not restricted to industrial settings or laboratory synthesis; it can also occur under biological and environmental conditions when its precursor amine is exposed to nitrosating agents.

In vivo formation of N-nitrosamines is a significant concern, as secondary amines from diet, drugs, or metabolism can react with nitrosating agents within the body. A key environmental nitrosating agent is nitrogen dioxide (NO₂), a common air pollutant. oup.com Inhaled NO₂ can act as a potent nitrosating agent for amines present in the body.

Animal studies have conclusively demonstrated this phenomenon. In experiments, mice given morpholine orally and subsequently exposed to NO₂ through inhalation were found to have formed N-nitrosomorpholine (NMOR) in their bodies. nih.govnih.govepa.govnih.gov The amount of NMOR formed was dependent on both the concentration of inhaled NO₂ and the duration of exposure. nih.govnih.gov For instance, significant levels of NMOR (26 ng/mouse) were detected after only a 30-minute exposure to 0.38 mg/m³ NO₂, with the amount increasing with longer exposure times. nih.gov At higher NO₂ concentrations (47.3 mg/m³), the amount of NMOR formed reached 725 ng per mouse after 4 hours. nih.gov

These findings indicate that NO₂ exposure can cause the nitrosation of morpholine in vivo. epa.gov The reaction is believed to occur in both aqueous and lipid environments within the body. epa.gov Although these studies were conducted with the parent compound, morpholine, the chemical mechanism is directly applicable to its derivative, 2,6-dimethylmorpholine, demonstrating a plausible pathway for the endogenous formation of DMNM in individuals exposed to atmospheric NO₂.

Table 2: In Vivo Formation of N-Nitrosomorpholine in Mice Exposed to Nitrogen Dioxide (NO₂) and Morpholine. (Data derived from a study on the parent compound) nih.gov

Several factors govern the rate and yield of nitrosamine formation from the reaction of a secondary amine with a nitrosating agent.

Availability of Precursors : The fundamental requirement for nitrosamine formation is the simultaneous presence of a nitrosatable amine (like 2,6-dimethylmorpholine) and a nitrosating agent. ca.gov

Nature of the Nitrosating Agent : The reactivity of the nitrosating agent is crucial. In acidic conditions, the nitrosonium ion (NO⁺) is a key reactant. libretexts.org Gaseous agents like dinitrogen trioxide (N₂O₃), formed from nitric oxide, are also highly effective.

pH : The pH of the reaction medium is a critical variable. The formation of the active nitrosating agent, nitrous acid, from nitrite is favored by acidic conditions. The optimal pH for the nitrosation of most secondary amines is typically around 3.4, which represents a balance between the formation of active nitrosating species and the protonation of the amine, which renders it unreactive.

Basicity of the Amine : The reactivity of an amine towards nitrosation is related to its basicity. Less basic amines are more readily nitrosated because a higher fraction of the amine exists in the reactive, unprotonated free-base form at a given acidic pH.

Temperature : Like most chemical reactions, the rate of nitrosation generally increases with temperature.

Presence of Catalysts and Inhibitors : As discussed, anions like thiocyanate can catalyze the reaction. Conversely, inhibitors (or scavengers) such as ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) can block nitrosation by rapidly reducing the nitrosating agent. nih.gov

Presence of Carbonyl Compounds : Certain carbonyl compounds, notably formaldehyde (B43269), have been shown to significantly enhance the formation of N-nitrosamines. nih.gov

The nitrosation of secondary amines in vivo is primarily considered a chemical reaction driven by factors like pH and the presence of nitrosating agents. There is limited evidence for direct enzymatic catalysis of the N-N bond formation for compounds like DMNM in mammalian systems.

However, enzymes can play a significant indirect role in the formation of nitrosamines by influencing the availability of precursors:

Bacterial Enzymes : Certain bacteria, which are part of the human microbiome in the oral cavity and gastrointestinal tract, possess the enzyme nitrate reductase. This enzyme can reduce nitrate (NO₃⁻), which is common in vegetables and drinking water, to nitrite (NO₂⁻). This bioconversion significantly increases the pool of nitrite available for subsequent chemical nitrosation reactions in acidic environments like the stomach.

Metabolic Activation vs. Formation : It is crucial to distinguish between enzymatic involvement in formation and enzymatic metabolism (breakdown). While enzymes like cytochrome P450 are heavily involved in the metabolic activation of pre-existing N-nitrosamines into carcinogenic species, this is a process of degradation, not synthesis. nih.govacs.org

Therefore, while the core nitrosation reaction is chemical, biological processes, particularly microbial enzymatic activity, can be a critical factor in creating the necessary conditions for the reaction to occur endogenously.

Stereochemistry and Conformational Analysis of Morpholine, 2,6 Dimethyl 4 Nitroso

Isomeric Forms: Cis and Trans Isomers

Morpholine (B109124), 2,6-dimethyl-4-nitroso-, also known as N-nitroso-2,6-dimethylmorpholine (DMNM), exists as two distinct stereoisomers: cis and trans. wikipedia.org This isomerism arises from the relative orientation of the two methyl groups attached to the morpholine ring. In the cis-isomer, both methyl groups are positioned on the same side of the morpholine ring, either both above or both below the plane of the ring. ca.gov Conversely, the trans-isomer has one methyl group positioned above the ring and the other below it. wikipedia.orgca.gov These geometric isomers can be separated, for instance, by fractional distillation. google.com

The formation of DMNM occurs through the nitrosation of 2,6-dimethylmorpholine (B58159). ca.gov 2,6-Dimethylmorpholine itself is a dehydration product of bis(2-hydroxypropyl)amine and can be found in industrial oils used in various manufacturing processes. ca.gov

While the general cis and trans classifications describe the relative stereochemistry of the methyl groups, the absolute configuration provides a more detailed three-dimensional picture of the molecule. For the cis-isomer, one specific enantiomer is (2S,6R)-2,6-Dimethyl-4-nitrosomorpholine. The (2S,6R) designation indicates the specific spatial arrangement of the atoms at the chiral centers, which are the carbon atoms at positions 2 and 6 of the morpholine ring.

The isomeric form of DMNM significantly influences its metabolic fate and, consequently, its biological activity. Both cis and trans isomers are metabolized to N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), a key metabolite. nih.govnih.gov However, the rate and extent of this metabolic conversion differ between the two isomers.

Studies have shown that the cis isomer of DMNM is metabolized to HPOP more readily than the trans isomer. nih.govnih.gov In both hamster and rat liver microsomes, the cis isomer yields over 70% of the total product as HPOP, whereas the trans isomer produces HPOP as a minor product (20-30%). nih.gov The initial rate of β-oxidation and urinary excretion of the cis isomer is also significantly higher than that of the trans isomer. nih.gov This difference in metabolic rate is attributed to the relative ease of enzymatic axial attack on the cis isomer. nih.gov Despite these differences in initial metabolic rates, the total amounts of metabolites found in a 24-hour urine sample are similar for both isomers. nih.gov This suggests that the two isomers may not have a different carcinogenic potency in the hamster pancreas. nih.gov

IsomerMajor MetaboliteYield of HPOP (Hamster & Rat Liver Microsomes)Initial Rate of β-oxidation and Urinary Excretion
cis-2,6-Dimethyl-4-nitrosomorpholineN-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP)>70%High
trans-2,6-Dimethyl-4-nitrosomorpholineN-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP)20-30%Low

Conformational Dynamics

The conformational flexibility of Morpholine, 2,6-dimethyl-4-nitroso- is largely dictated by the rotation around the nitrogen-nitrogen (N-N) bond of the nitrosamine (B1359907) group.

The N-nitrosamine group (N-N=O) is a key functional moiety in DMNM. Rotation around the N-N bond is hindered due to its significant double bond character, a result of resonance. researchgate.netnih.gov This restricted rotation leads to the existence of different rotational isomers, or rotamers. researchgate.net The planarity of the Cα-N-N=O unit further contributes to the magnetic non-equivalence of the N-substituents in symmetric nitrosamines. nih.gov

The energy barrier to internal rotation about the N-N bond in N-nitrosamines is substantial, typically ranging from 23 to 29 kcal/mol depending on the molecular structure and the solvent. researchgate.net For acyclic dialkylnitrosamines like N-nitrosodimethylamine (NDMA), the barrier is approximately 23 kcal/mol. nih.gov This is slightly higher than the rotational barrier of the analogous C-N bond in N,N-dimethylformamide (DMF), which is about 22 kcal/mol in water. nih.gov

The magnitude of the rotational barrier about the N-N bond is influenced by the molecular conformation and interactions between different groups within the molecule. Steric interactions and stereoelectronic effects play a significant role. researchgate.net For instance, in related cyclic nitrosamines, the stereoselectivity of reactions can be influenced by stereoelectronic control, favoring axial attack. researchgate.net The presence of bulky substituents or specific ring conformations can either raise or lower the energy barrier to rotation.

Hindered Rotation Phenomena Studied by Nuclear Magnetic Resonance Spectroscopy

The study of hindered rotation around the nitrogen-nitrogen (N-N) bond is a crucial aspect of the stereochemical and conformational analysis of N-nitrosamines, including Morpholine, 2,6-dimethyl-4-nitroso-. This rotational barrier is a consequence of the partial double bond character of the N-N bond, arising from the delocalization of the lone pair of electrons on the amine nitrogen into the π-system of the nitroso group. This restricted rotation gives rise to the existence of distinct and slowly interconverting stereoisomers, often referred to as rotamers or conformational isomers. In the case of asymmetrically substituted nitrosamines, these are typically designated as E and Z isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique to investigate these dynamic processes. By analyzing the NMR spectra at different temperatures, it is possible to observe the effects of the hindered rotation and to quantify the energy barrier associated with it.

At low temperatures, the rate of rotation around the N-N bond is slow on the NMR timescale. This results in the observation of separate and distinct signals for the protons and carbons of the different conformers. As the temperature is increased, the rate of rotation also increases. This leads to a broadening of the individual signals for the two isomers.

A key parameter in these variable-temperature NMR studies is the coalescence temperature (Tc) . This is the temperature at which the two separate signals for a given nucleus in the two isomers merge into a single, broad peak. At the coalescence temperature, the rate of interconversion between the isomers is equal to the difference in their resonance frequencies. This relationship allows for the calculation of the rate constant (k) for the rotation at that specific temperature.

From the coalescence temperature and the difference in chemical shifts (Δν) between the two isomers at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This value represents the energy required to overcome the restricted rotation and provides a quantitative measure of the stability of the partial double bond.

The presence of the two methyl groups at the C2 and C6 positions in Morpholine, 2,6-dimethyl-4-nitroso- introduces additional stereochemical considerations. The compound can exist as cis and trans diastereomers depending on the relative orientation of the two methyl groups with respect to the morpholine ring. For each of these diastereomers, the hindered rotation around the N-N bond will lead to syn and anti conformers (or E/Z isomers) relative to the nitroso group. This would be expected to result in a more complex NMR spectrum compared to the unsubstituted N-nitrosomorpholine, with separate sets of signals for each diastereomer and their respective rotamers at low temperatures.

The analysis of the chemical shifts and coupling constants in the low-temperature NMR spectra can provide detailed information about the preferred conformation of the morpholine ring and the relative populations of the syn and anti isomers for both the cis and trans forms of 2,6-dimethyl-4-nitrosomorpholine. For instance, the orientation of the methyl groups (axial or equatorial) would influence the chemical shifts of the neighboring protons.

The following interactive table illustrates the type of data that would be obtained from a dynamic NMR study of a nitrosamine, using representative values to demonstrate the concept.

ParameterValueDescription
Coalescence Temperature (Tc)Not availableThe temperature at which the signals of the two rotamers merge.
Chemical Shift Difference (Δν)Not availableThe difference in the resonance frequency of a specific proton in the two rotamers at a temperature below coalescence.
Free Energy of Activation (ΔG‡)Not availableThe energy barrier for the rotation around the N-N bond, calculated from Tc and Δν.

Reactivity and Reaction Mechanisms of Morpholine, 2,6 Dimethyl 4 Nitroso

General Reactivity of the N-Nitroso Group

The N-nitroso group (–N=O) is a critical determinant of the reactivity of N-nitrosamines. The nitrogen-nitrogen bond in N-nitrosamines possesses partial double bond character. This structural feature hinders free rotation around the N-N bond. researchgate.net While generally stable under normal conditions, N-nitrosamines can undergo cleavage of the N-N bond, a process that is often facile. nih.gov However, in the absence of radical scavengers, the reformation of the nitrosamine (B1359907) can be rapid, resulting in little to no net reaction. nih.gov The nitroso-nitrogen is weakly electrophilic, making it susceptible to attack by strong nucleophiles like organolithium and Grignard reagents. nih.gov The bond dissociation energies of the C–N bond in nitroso compounds are relatively low, contributing to their sensitivity to heat and light. wikipedia.org

Reactions with Electrophiles: Formation and Reactivity of Alkoxydiazenium Salts

The reaction of N-nitrosamines with electrophiles, such as alkylating agents, can lead to the formation of alkoxydiazenium salts. These salts are reactive intermediates that can participate in various subsequent transformations. For instance, arenediazonium salts, which are structurally related, are known to be weak electrophiles and can react with various reagents to replace the diazonium group. youtube.com This reactivity highlights the potential for the nitrogen-containing group in such compounds to act as a leaving group, facilitating the introduction of other functional groups. youtube.com

Photolytic Reactivity and Mechanisms

The photochemistry of N-nitrosamines, including Morpholine (B109124), 2,6-dimethyl-4-nitroso-, is a significant area of study, revealing complex reaction pathways that are highly dependent on the reaction conditions, particularly the presence of acid. nih.govacs.org

Addition Reactions across Unsaturated C-C Bonds

The photochemically generated aminium radical can undergo addition reactions across unsaturated carbon-carbon bonds. This reactivity has been harnessed for synthetic purposes. For instance, the photolysis of N-nitrosamines in the presence of alkenes can lead to the formation of 1:1 adducts. nih.govacs.org This reaction provides a pathway to C-nitroso compounds. nih.govacs.org

Formation of C-Nitroso Moieties and Subsequent Tautomerization to Oximes

The addition of the photolytically generated species to an alkene initially forms a C-nitroso moiety. nih.govacs.org If the carbon atom bearing the nitroso group also has a hydrogen atom (an α-hydrogen), the C-nitroso compound can readily isomerize to the more stable oxime tautomer. nih.govacs.orgstackexchange.comechemi.com This tautomerization is a significant consideration in the synthesis of C-nitroso compounds, as the oxime is often the major product. nih.govacs.org The stability of the oxime over the nitroso form is attributed to the greater strength of the carbon-nitrogen double bond in the oxime. stackexchange.comechemi.com

Photodecomposition Kinetics and Factors Influencing Photoaddition

The efficiency of the photodecomposition of N-nitrosamines is high in the presence of radical scavengers, which prevent the recombination of the initially formed aminyl radical and nitric oxide. nih.gov In the absence of such scavengers, the reverse reaction is rapid, leading to low net photolysis. nih.gov The kinetics of photoaddition are influenced by the structure of both the N-nitrosamine and the unsaturated substrate. cdnsciencepub.com For example, the extent of photo-elimination is sensitive to the structure of the alkyl and acyl groups in N-nitrosamides. cdnsciencepub.com

Thermolytic Reactivity: Protiodenitrosation Pathways

The thermal decomposition of N-nitrosamines, including Morpholine, 2,6-dimethyl-4-nitroso-, is a complex process that can proceed through various pathways. The stability of the N-N bond in the nitroso group is a critical factor, and its cleavage is often the initial step in the thermolysis of these compounds. The presence of acidic protons can facilitate protiodenitrosation, a reaction involving the removal of the nitroso group and its replacement by a proton.

General studies on N-nitrosamines indicate that their thermal decomposition can be base-catalyzed and is highly dependent on temperature. The process often involves the homolytic cleavage of the N-NO bond, leading to the formation of a secondary amine radical and nitric oxide. These reactive intermediates can then participate in a variety of subsequent reactions, leading to a mixture of products.

While specific studies on the thermolytic decomposition products of Morpholine, 2,6-dimethyl-4-nitroso- are not extensively detailed in the available literature, the general mechanism for N-nitrosamine thermolysis suggests the formation of 2,6-dimethylmorpholine (B58159) as a primary product of denitrosation. The reaction likely proceeds via an initial protonation of the nitroso group, followed by the departure of the nitrosyl cation (NO⁺) or a related species, and subsequent abstraction of a proton from the solvent or another species to yield the corresponding secondary amine.

The general pathway for protiodenitrosation under acidic conditions can be represented as: R₂N-N=O + H⁺ ⇌ [R₂N-NOH]⁺ → R₂NH + NO⁺

In the context of Morpholine, 2,6-dimethyl-4-nitroso-, this would translate to the formation of 2,6-dimethylmorpholine. The fate of the nitrosyl cation can vary depending on the reaction conditions, potentially leading to the formation of nitrous acid or other nitrogen oxides.

Table 1: General Products of N-Nitrosamine Thermolysis

Reactant ClassGeneral Products
N-NitrosaminesSecondary Amine, Nitric Oxide, other nitrogen oxides

Influence of Methyl Substituents on Ring Stability and Reactivity

The presence of two methyl groups at the C-2 and C-6 positions of the morpholine ring in Morpholine, 2,6-dimethyl-4-nitroso- has a profound influence on the molecule's stability and reactivity compared to its unsubstituted counterpart, N-nitrosomorpholine. This influence is primarily attributed to steric effects.

Research indicates that the 2,6-dimethyl substitution provides significant steric hindrance around the nitrogen atom of the morpholine ring and the adjacent nitroso group. This steric crowding has been shown to increase the stability of the molecule towards both rearrangement and denitrosation reactions. The bulky methyl groups can impede the approach of reagents and solvent molecules necessary for protonation and subsequent cleavage of the N-NO bond.

In a comparative context, while N-nitrosomorpholine is a potent carcinogen that can be metabolically activated, studies on related substituted nitrosamines suggest that increased steric hindrance at the alpha-carbons (the carbons adjacent to the nitrosated nitrogen) can lead to lower reactivity. For instance, computational studies on other substituted nitrosomorpholine derivatives have shown that greater steric hindrance of the alpha carbons is associated with a lower computed reactivity in hydroxylation steps, a key activation pathway for many nitrosamines. This suggests that the methyl groups in Morpholine, 2,6-dimethyl-4-nitroso- could similarly decrease its metabolic activation potential compared to the unsubstituted analog.

Table 2: Comparative Reactivity based on Methyl Substitution

CompoundKey Structural FeatureInferred Reactivity/StabilityRationale
N-NitrosomorpholineUnsubstituted morpholine ringHigher reactivity towards denitrosation and metabolic activationLess steric hindrance around the N-nitroso group and alpha-carbons.
Morpholine, 2,6-dimethyl-4-nitroso-Two methyl groups at C-2 and C-6Lower reactivity towards denitrosation and metabolic activation; increased stability.Significant steric hindrance from the dimethyl groups impeding reagent access and enzymatic interaction. researchgate.net

Metabolism and Bioactivation Pathways of Morpholine, 2,6 Dimethyl 4 Nitroso

Primary Metabolic Transformations: Hydroxylation Mechanisms

The initial and most critical steps in the bioactivation of NNDM are hydroxylation reactions, which occur at either the α- or β-carbon positions of the morpholine (B109124) ring. These transformations are pivotal in converting the relatively inert parent compound into biologically active metabolites.

α-Hydroxylation as a Key Activation Step

α-Hydroxylation, the enzymatic addition of a hydroxyl group to the carbon atom adjacent to the nitroso group, is a critical activation pathway for many nitrosamines. chemrxiv.org This process is considered a rate-limiting step in the metabolic activation of these compounds. chemrxiv.org The resulting α-hydroxy nitrosamine (B1359907) is an unstable intermediate that can spontaneously decompose. wikipedia.org This decomposition is thought to lead to the formation of electrophilic diazonium ions, which are highly reactive species capable of alkylating cellular macromolecules like DNA. chemrxiv.orgwikipedia.org While direct evidence for α-hydroxylation of NNDM is less abundant in the provided literature, the general mechanism for nitrosamines suggests its importance. chemrxiv.orgwikipedia.org The inability to identify certain metabolites in some studies is attributed to α-hydroxylation, which can lead to the fragmentation of the NNDM molecule. nih.gov

β-Hydroxylation Pathways

β-Hydroxylation, the oxidation of the carbon atom at the β-position relative to the nitroso group, is a well-documented and significant metabolic pathway for NNDM. nih.gov This reaction leads to the formation of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), which is considered a proximate pancreatic carcinogen in the Syrian golden hamster. nih.govnih.gov The cis isomer of NNDM is particularly susceptible to β-oxidation, with a much greater initial rate of metabolism to HPOP compared to the trans isomer. nih.gov This difference is attributed to the relative ease of enzymatic axial attack on the cis isomer. nih.gov Studies have shown that liver microsomes from hamsters and rats metabolize both cis and trans isomers of NNDM to HPOP, although the yield of HPOP is significantly higher from the cis isomer. nih.gov The formation of N-nitrosobis(2-hydroxypropyl)amine is another product of β-oxidation. nih.gov

Enzymatic Systems Involved in Metabolism

The metabolic conversion of NNDM is primarily carried out by a superfamily of enzymes known as cytochrome P450 monooxygenases. The specific isozymes involved and their activity levels can vary between species, leading to different metabolic profiles and carcinogenic susceptibilities.

Cytochrome P450 Monooxygenases (CYP450) and Isozyme Specificity (e.g., P450LM2, P450LM3a)

The metabolism of NNDM is catalyzed by the cytochrome P450 (CYP450) mixed-function oxidase system, requiring NADPH and oxygen. nih.gov Specific isozymes of CYP450 exhibit varying degrees of activity towards NNDM. In rabbits, cytochrome P450LM2, which is inducible by phenobarbital (B1680315), shows the highest activity for the metabolism of cis-NNDM to HPOP. nih.gov Cytochrome P450LM3a also demonstrates significant, albeit lower, activity. nih.gov Other isozymes, such as forms 3b and 3c, exhibit only minimal activity. nih.gov Inhibition studies using antibodies have confirmed the crucial roles of P450LM2 and P450LM3a in the hepatic metabolism of NNDM in rabbits. nih.gov For instance, antibodies against isozyme 2 inhibited NNDM metabolism by approximately 95% in microsomes from phenobarbital-treated rabbits. nih.gov In microsomes from untreated rabbits, antibodies to LM2 and LM3a resulted in 50% and 64% inhibition, respectively. nih.gov

Species-Specific Differences in Metabolic Rates and Pathways

Significant variations in the metabolism of NNDM exist among different animal species. Hamsters metabolize NNDM at a faster rate than rats or guinea pigs. nih.gov For example, the rate of NNDM metabolism and HPOP formation by hamster liver microsomes is about seven times faster than that of rat liver microsomes. nih.gov After 8 hours of administration, hamsters excrete approximately 54% of the dose in urine, compared to 39% in rats and 30% in guinea pigs. nih.gov While the urinary metabolites are generally similar across these species, hamster urine contains a major metabolite that is either absent or present in very small amounts in the urine of rats and guinea pigs. nih.gov Conversely, guinea pig urine has a higher concentration of one major radioactive fraction compared to hamsters or rats. nih.gov These species-specific differences in metabolic activation likely contribute to the observed differences in target organ carcinogenicity. nih.govdocumentsdelivered.com

Formation of Reactive Intermediates

The metabolic activation of NNDM, through both α- and β-hydroxylation pathways, ultimately leads to the formation of highly reactive intermediates. As previously mentioned, α-hydroxylation is proposed to generate unstable α-hydroxy nitrosamines that decompose to form electrophilic diazonium ions. chemrxiv.orgwikipedia.org These electrophiles are capable of reacting with nucleophilic sites on cellular macromolecules, most notably DNA, leading to the formation of DNA adducts. This DNA damage is a critical event in the initiation of carcinogenesis. The β-hydroxylation pathway produces HPOP, which is considered a proximate carcinogen itself, suggesting it can also lead to the formation of DNA-damaging species. nih.govnih.gov

Compound Information Table

Compound NameSynonyms
Morpholine, 2,6-dimethyl-4-nitroso-N-Nitroso-2,6-dimethylmorpholine, DMNM, NDMM
N-nitroso(2-hydroxypropyl)(2-oxopropyl)amineHPOP
N-nitrosobis(2-hydroxypropyl)amine
Cytochrome P450LM2
Cytochrome P450LM3a
NADPHReduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate
Phenobarbital

Metabolic Activity of Cytochrome P450 Isozymes on cis-NNDM

Cytochrome P450 IsozymeVmax for HPOP formation (nmol/min/nmol cytochrome P-450)Apparent Km (µM)
P450LM21.78 nih.gov360 nih.gov
P450LM3a0.25 nih.govNot Reported
Forms 3b and 3c~0.04 nih.govNot Reported

Species Comparison of NNDM Metabolism

SpeciesRelative Rate of MetabolismUrinary Excretion (8 hours)Key Metabolic Features
Syrian Golden HamsterFaster than rat and guinea pig nih.gov~54% nih.govMajor urinary metabolite absent in others nih.gov
Sprague-Dawley RatSlower than hamster nih.govnih.gov~39% nih.gov
Guinea PigSlower than hamster nih.gov~30% nih.govHigher concentration of one major urinary fraction nih.gov
RabbitSlower than hamster, faster than rat nih.govNot ReportedMetabolism significantly induced by phenobarbital nih.gov

Decomposition Products of α-Hydroxylated Metabolites (e.g., Formaldehyde (B43269), Methyl Diazohydroxide)

The bioactivation of many N-nitrosamines is initiated by cytochrome P450-mediated α-hydroxylation, the oxidation of a carbon atom adjacent to the nitroso group. mdpi.com This enzymatic reaction transforms the parent compound into an unstable α-hydroxy nitrosamine. mdpi.com In the case of simpler nitrosamines like N-nitrosodimethylamine (NDMA), this intermediate spontaneously decomposes into an aldehyde, such as formaldehyde, and a diazohydroxide, for instance, methyl diazohydroxide. mdpi.com

While the specific decomposition products of α-hydroxylated NNDM are not explicitly detailed in the provided research, the established metabolic pathway for nitrosamines provides a strong model. mdpi.com The metabolism of NNDM is known to involve α-hydroxylation as an alternative to β-hydroxylation, leading to the fragmentation of the NNDM molecule. nih.gov This fragmentation is consistent with the decomposition of an unstable α-hydroxylated intermediate. mdpi.comnih.gov

Generation of Diazonium Ions as Ultimate Reactive Species

Following the formation of diazohydroxides from the decomposition of α-hydroxylated nitrosamines, these intermediates undergo further spontaneous transformation. mdpi.com Methyl diazohydroxide, for example, is known to readily form the highly electrophilic methyldiazonium ion. mdpi.com These diazonium ions are considered the ultimate reactive species responsible for the alkylation of cellular macromolecules, including DNA. mdpi.com

Quantum chemical calculations support the formation of a diazonium cation as the subsequent step after the initial hydroxylation, describing it as a highly exothermic reaction that proceeds without an activation barrier. nih.gov For NNDM, the initial metabolic step involves β-oxidation and ring scission to form N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP). nih.govnih.gov This metabolite, through subsequent metabolic steps analogous to other nitrosamines, is expected to lead to the generation of a corresponding diazonium ion. mdpi.com Studies on N-nitroso(acetoxymethyl)methylamine, a stable precursor of the methanediazonium ion, provide strong evidence that the formation of this ion via α-hydroxylation is a critical event. nih.gov

Secondary Metabolic Transformations

Following the initial oxidative metabolism, the resulting metabolites of NNDM can undergo further transformations, known as secondary or phase II metabolism. These reactions generally involve the conjugation of the metabolites with endogenous molecules, which can either facilitate their detoxification and excretion or, in some cases, lead to further bioactivation.

Sulfate Conjugation of Hydroxylated Metabolites

Sulfate conjugation is a phase II metabolic pathway that has been observed for the metabolites of NNDM. nih.gov Specifically, the hydroxylated metabolite N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) can undergo sulfation. nih.gov Research has shown marked species differences in this metabolic pathway. Hamsters, for instance, are capable of sulfating HPOP much more rapidly and efficiently than rats. nih.gov While rat liver cytosol is effective at sulfating phenolic compounds, it exhibits low activity in the sulfation of aliphatic alcohols and β-hydroxynitrosamines like HPOP. nih.gov This conjugation is catalyzed by cytosolic sulfotransferases. nih.gov

Formation of α-Nitrosamino Aldehydes

A key metabolic pathway for NNDM is its conversion into an α-nitrosamino aldehyde. nih.govnih.gov Both the cis and trans isomers of NNDM are metabolized through beta-oxidation and ring scission to yield N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP). nih.gov This compound is considered a major metabolite of NNDM. nih.gov The formation of HPOP is catalyzed by liver microsomes, with different cytochrome P-450 isozymes playing a role. nih.gov For example, cytochrome P-450LM2, which can be induced by phenobarbital, shows high activity in the metabolism of cis-NNDM to HPOP. nih.gov The rate of HPOP formation can vary between species, with hamster liver microsomes metabolizing cis-NNDM to HPOP at a faster rate than rat microsomes. nih.gov

Interactive Table: Cytochrome P-450 Isozymes Involved in HPOP Formation from cis-NNDM

Cytochrome P-450 IsozymeActivity in HPOP FormationVmax (nmol/min/nmol P-450)Apparent Km (µM)
P-450LM2Highest1.78360
P-450LM3aSignificant0.25Not specified
P-450 forms 3b and 3cMeasurable~0.04Not specified

Mechanisms of Biological Interaction and Genotoxicity of Morpholine, 2,6 Dimethyl 4 Nitroso

Genotoxic Mechanisms of Action

The genotoxicity of Morpholine (B109124), 2,6-dimethyl-4-nitroso-, a heterocyclic N-nitrosamine, is not an intrinsic property of the molecule itself but rather the result of a complex series of metabolic events that transform it into a reactive, DNA-damaging agent. Its ability to induce mutations and other forms of genetic damage has been demonstrated across a range of biological systems.

Requirement for Metabolic Activation

Morpholine, 2,6-dimethyl-4-nitroso- is classified as an indirect-acting genotoxic agent, meaning it requires metabolic activation to exert its mutagenic effects. This bioactivation is primarily carried out by the cytochrome P450 (CYP) family of enzymes, which are central to the metabolism of a vast array of foreign compounds.

Studies on the cis-isomer of N-nitroso-2,6-dimethylmorpholine have shed light on this critical activation step. Research using rabbit liver microsomes has demonstrated that specific CYP isozymes are responsible for the initial enzymatic attack on the molecule. In particular, cytochrome P-450LM2, a phenobarbital-inducible enzyme, has been identified as having the highest activity in metabolizing this compound. researchgate.net Other isozymes, such as P-450LM3a, also contribute to its metabolism, albeit at a lower rate. researchgate.net This enzymatic hydroxylation, occurring at the α-carbon position to the nitroso group, is the crucial initiating event in the toxification pathway. This process is not unique to this specific compound but is a well-established mechanism for the activation of many N-nitrosamines. nih.govnih.govnih.gov The resulting unstable α-hydroxy derivative then undergoes spontaneous decomposition to form highly reactive electrophilic species.

The metabolic process leads to the formation of several mutagenic and carcinogenic metabolites, including N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), N-nitrosobis(2-oxopropyl)amine (BOP), and N-nitrosobis(2-hydroxypropyl)amine (BHP). These metabolites share similar genotoxicity profiles with the parent compound.

Genotoxicity in Prokaryotic Systems (e.g., Salmonella Mutagenesis Assays)

The mutagenic potential of Morpholine, 2,6-dimethyl-4-nitroso- has been demonstrated in prokaryotic systems, most notably through the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. This assay is a widely used method to screen for the mutagenic properties of chemical substances.

Genotoxicity in Eukaryotic Systems (e.g., Drosophila, Mammalian Cells)

The genotoxic effects of Morpholine, 2,6-dimethyl-4-nitroso- extend to eukaryotic organisms, as evidenced by studies in the fruit fly, Drosophila melanogaster, and in mammalian cells.

In Drosophila, the Somatic Mutation and Recombination Test (SMART) is a sensitive in vivo assay for detecting genotoxicity. This test has been used to demonstrate that Morpholine, 2,6-dimethyl-4-nitroso- can induce X-linked recessive lethal mutations. nih.govsigmaaldrich.com The SMART assay allows for the detection of a range of genetic events, including point mutations, deletions, and somatic recombination, providing a comprehensive assessment of a compound's genotoxic potential in a whole organism.

In cultured mammalian cells, Morpholine, 2,6-dimethyl-4-nitroso- has been shown to induce DNA damage. A key indicator of this damage is the induction of unscheduled DNA synthesis (UDS) in primary rat hepatocytes. UDS is a form of DNA repair that occurs in response to DNA damage, and its induction is a hallmark of many genotoxic agents. Furthermore, in vivo studies have revealed that this compound can cause single-strand DNA breaks in the pancreatic acinar cells of hamsters. The genotoxicity of related nitrosamines has also been demonstrated through the induction of micronuclei in rat hepatocytes, a marker of chromosomal damage. nih.gov

DNA Adduct Formation

The ultimate mechanism by which the metabolically activated form of Morpholine, 2,6-dimethyl-4-nitroso- exerts its genotoxicity is through the covalent binding of its reactive metabolites to DNA, forming DNA adducts. These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and cell death.

Alkylation of DNA by Diazonium Ions

Following α-hydroxylation by cytochrome P450 enzymes, Morpholine, 2,6-dimethyl-4-nitroso- is converted into an unstable α-hydroxy-N-nitrosamine. This intermediate rapidly decomposes, leading to the formation of a diazonium ion. nih.govxenometrix.ch Diazonium ions are highly electrophilic and are the ultimate alkylating species responsible for reacting with nucleophilic sites on DNA bases.

The reaction of diazonium ions with DNA can proceed through either an SN1 or SN2 mechanism. nih.gov In an SN1 reaction, the diazonium ion first loses a molecule of nitrogen to form a highly reactive carbocation, which then rapidly alkylates any available nucleophile. In an SN2 reaction, the nucleophilic site on the DNA base directly attacks the carbon atom of the diazonium ion, displacing the nitrogen molecule in a single step. The specific mechanism can be influenced by the structure of the diazonium ion. xenometrix.ch This alkylation process is the molecular initiating event that links exposure to the compound with the subsequent development of mutations and cancer. xenometrix.ch

Specific DNA Adducts (e.g., N7-Methylguanine, O6-Methylguanine)

The alkylation of DNA by the reactive metabolites of Morpholine, 2,6-dimethyl-4-nitroso- results in the formation of several specific DNA adducts. The most well-characterized of these are methylated guanine (B1146940) bases. In vivo studies have demonstrated the formation of N7-methylguanine and O6-methylguanine in the liver DNA of both hamsters and rats treated with this compound.

N7-methylguanine (N7-MeG) is typically the most abundant adduct formed. While it is not considered to be as directly miscoding as O6-methylguanine, its presence can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic site, which can be mutagenic if not repaired correctly.

O6-methylguanine (O6-MeG) , although formed in smaller quantities, is a highly mutagenic lesion. During DNA replication, O6-methylguanine can mispair with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations. The persistence of this adduct in tissues is strongly correlated with the carcinogenic potential of many N-nitrosamines.

The relative amounts of these adducts can vary depending on the tissue and the activity of DNA repair enzymes. The formation of these specific DNA adducts provides a direct molecular link between exposure to Morpholine, 2,6-dimethyl-4-nitroso- and the genetic alterations that can lead to cancer.

DNA Single Strand Breaks

The chemical compound 2,6-dimethyl-4-nitrosomorpholine (DMNM) has been demonstrated to induce genotoxicity through the formation of single-strand breaks in DNA. ca.gov In vitro studies have shown that DMNM causes these breaks in the pancreatic acinar cells of hamsters. ca.gov However, the same effect was not observed in the pancreatic acinar cells of rats, suggesting a species-specific mechanism of action. ca.gov

The genotoxic activity of DMNM extends to its metabolites. One of its primary metabolites, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), has also been found to induce single-strand DNA breaks in the pancreatic acinar cells of both rats and hamsters following in vivo exposure. ca.gov This indicates that the capacity to cause this form of DNA damage is not limited to the parent compound and is carried through its metabolic pathway. ca.gov

DNA Cross-linking Mechanisms

The direct involvement of Morpholine, 2,6-dimethyl-4-nitroso- in the formation of DNA cross-links has not been extensively documented. However, the metabolic activation of related N-nitrosamines provides a basis for potential indirect mechanisms. The metabolism of many N-nitrosamines is known to produce highly reactive electrophilic intermediates, including diazonium ions and aldehydes, which are capable of reacting with DNA. mdpi.com

One potential mechanism involves the formation of DNA-protein cross-links (DPCs) or DNA interstrand cross-links (ICLs) through the action of its metabolites. For instance, certain DNA adducts, if not repaired, can undergo rearrangements to form cross-links. mdpi.com While a direct cross-linking action by the parent molecule is not established, its metabolic products, such as formaldehyde (B43269), are known to induce such lesions. mdpi.com

Role of Formaldehyde in DNA Adduct Formation (e.g., Cross-links, Hydroxymethylene Adducts)

The metabolism of N-nitrosamines can yield formaldehyde as a byproduct. mdpi.com Formaldehyde is a well-characterized genotoxic agent that readily reacts with DNA to form a variety of adducts. Its primary mechanism of action involves attacking the exocyclic amino groups of purine (B94841) bases, leading to the formation of N-hydroxymethyl adducts. mdpi.com

These initial monoadducts, such as N2-hydroxymethyl-dG, are unstable and can either reverse, be repaired, or react further to form more stable and detrimental lesions. mdpi.com These subsequent reactions can result in the formation of DNA-DNA cross-links and DNA-protein cross-links (DPCs). mdpi.com The formation of these cross-links represents a significant challenge to cellular DNA repair mechanisms and can block DNA replication, leading to mutations and cell death. mdpi.com

Metabolite-Induced Genotoxicity

The metabolic transformation of 2,6-dimethyl-4-nitrosomorpholine (DMNM) results in the formation of several genotoxic metabolites, including N-nitroso-bis(2-hydroxypropyl)amine (BHP), N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), and N-nitrosobis(2-oxopropyl)amine (BOP). ca.gov These metabolites have demonstrated mutagenic and carcinogenic properties in various experimental models. ca.govnih.gov

Genotoxicity Profiles of Metabolites (e.g., HPOP, BOP, BHP)

The metabolites of DMNM exhibit a range of genotoxic activities. ca.gov HPOP, BOP, and BHP have all been shown to induce mutations in Salmonella typhimurium and in cultured Chinese hamster V79 lung cells. ca.gov Furthermore, these three metabolites are capable of inducing unscheduled DNA synthesis (UDS) in primary rat liver cells, which is an indicator of DNA excision repair. ca.gov

Beyond these effects, HPOP is known to cause DNA single-strand breaks in the pancreatic cells of both rats and hamsters. ca.gov The carcinogenicity of these metabolites has also been established, with BHP, BOP, and HPOP inducing tumors in multiple organs in hamsters and rats, including the liver, lungs, and pancreas. ca.govnih.govnih.gov

Table 1: Genotoxicity Profiles of DMNM Metabolites

Metabolite Genotoxic Effect Test System Reference
HPOP Mutations Salmonella, Chinese hamster V79 cells ca.gov
Unscheduled DNA Synthesis Rat liver cells ca.gov
DNA Single-Strand Breaks Rat and hamster pancreatic cells ca.gov
Tumors Hamster liver and pancreas nih.gov
BOP Mutations Salmonella, Chinese hamster V79 cells ca.gov
Unscheduled DNA Synthesis Rat liver cells ca.gov
Tumors Rat kidneys, thyroid, bladder, liver nih.gov
BHP Mutations Salmonella, Chinese hamster V79 cells ca.gov
Unscheduled DNA Synthesis Rat liver cells ca.gov
Tumors Rat esophagus, respiratory tract, liver nih.gov
Tumors Hamster liver, pancreas, lung ca.gov

DNA Adduct Formation by Metabolites

The genotoxicity of the metabolites of 2,6-dimethyl-4-nitrosomorpholine is underpinned by their ability to form covalent adducts with DNA. Metabolic activation of these compounds leads to the formation of reactive species that alkylate DNA bases at various positions. oup.comnih.gov

Studies have shown that N-nitrosobis(2-hydroxypropyl)amine (BHP) and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) induce both methylation and hydroxypropylation of DNA. oup.com The primary DNA adducts identified include N7-methylguanine (N7-MeG) and the premutagenic lesion O6-methylguanine (O6-MeG). oup.comnih.gov Additionally, hydroxypropyl adducts such as N7-hydroxypropylguanine (N7-HpG) and O6-hydroxypropylguanine (O6-HpG) are also formed. oup.com

The formation of these adducts, particularly O6-alkylguanine, is strongly associated with the mutagenic and carcinogenic effects of N-nitrosamines. nih.gov These lesions can cause mispairing during DNA replication, leading to GC → AT transition mutations. nih.gov The levels of these adducts can vary depending on the tissue and species, reflecting differences in metabolic activation and DNA repair capacities. oup.com For instance, HPOP treatment has been shown to lead to a significant accumulation of N7-methylguanine and O6-methylguanine in the kidney, lung, and pancreas of rats. nih.gov

Table 2: DNA Adducts Formed by DMNM Metabolites

Metabolite DNA Adduct Site of Formation Reference
BHP N7-methylguanine (N7-MeG) Liver, lung, kidney, pancreas (Rat & Hamster) oup.com
O6-methylguanine (O6-MeG) Liver, lung, kidney, pancreas (Rat & Hamster) oup.com
N7-hydroxypropylguanine (N7-HpG) Liver, lung, kidney, pancreas (Rat & Hamster) oup.com
O6-hydroxypropylguanine (O6-HpG) Liver (Rat & Hamster) oup.com
HPOP N7-methylguanine (N7-MeG) Kidney, lung, pancreas (Rat) nih.gov
O6-methylguanine (O6-MeG) Kidney, lung, pancreas (Rat) nih.gov

Degradation and Environmental Transformation Mechanisms

Environmental Fate and Persistence

2,6-dimethyl-4-nitrosomorpholine (DMNM) is a heterocyclic nitrosamine (B1359907) that can form in industrial environments where its precursor, the secondary amine 2,6-dimethylmorpholine (B58159), comes into contact with nitrosating agents. aiche.org This precursor is a dehydration product of bis(2-hydroxypropyl)amine, both of which are used in various industrial processes and can be found in certain industrial oils. aiche.org

Once in the environment, particularly in water systems, nitrosamines like DMNM can be difficult to remove. Studies on the structurally similar N-nitrosomorpholine (NMOR) have shown it to be challenging to mitigate using conventional water treatment methods such as pre-oxidation with chlorine or ozone, and biofiltration. acs.org While granular activated carbon (GAC) can remove NMOR, it breaks through relatively quickly. acs.org Only advanced treatments like reverse osmosis or UV irradiation have demonstrated effective removal. acs.org

The environmental persistence of DMNM is further suggested by studies on other N-nitrosamines. For instance, biodegradation experiments with N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPz) in water at 20°C over 56 days showed very slow depletion, indicating a tendency to persist in aquatic environments. researchgate.net

Table 1: Biodegradation of Selected Nitrosamines in Water This table is based on data for related nitrosamine compounds to infer the potential behavior of 2,6-dimethyl-4-nitrosomorpholine.

Compound Initial Concentration (µg/L) Concentration after 56 days (µg/L) Temperature (°C) Biodegradation
N-nitrosodimethylamine (NDMA) 4.51 4.19 20 Slow

Data sourced from SINTEF report on the biodegradation of nitrosamines. researchgate.net

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a substance by non-living chemical and physical processes.

Thermal Degradation Processes

The thermal decomposition of N-nitrosamines is a significant degradation pathway, particularly at elevated temperatures found in industrial settings like amine scrubbing facilities. aiche.org Research on various nitrosamines, including N-nitrosopiperazine (MNPZ) and N-nitrosomorpholine (NMOR), shows that thermal decomposition is highly dependent on temperature, with an activation energy of approximately 100 kJ/mol. aiche.org The process is typically first-order with respect to the nitrosamine concentration and is base-catalyzed. aiche.org For some industrial products containing nitrosamine impurities, heating the mixture to a temperature where the nitrosamine decomposes but the desired product remains stable is a viable method for purification. google.com For example, N-nitroso-pendimethalin decomposes at around 120°C, significantly lower than the decomposition temperature of the herbicide Pendimethalin itself (~200°C). google.com This suggests that DMNM would also undergo thermal decomposition, breaking the N-NO bond, though the specific temperature range for this process without a catalyst is not documented in the available literature.

Oxidative Degradation Mechanisms

Oxidative processes play a dual role in the context of nitrosamines, being involved in both their formation and degradation. Strong oxidizers are key to advanced oxidation processes (AOPs) used in water treatment. While standard oxidation with ozone has been found to be ineffective at mitigating N-nitrosomorpholine (NMOR), UV-based AOPs can be effective. acs.org For instance, UV irradiation alone at a sufficient fluence can degrade 90% of NMOR present in water. acs.org The addition of hydrogen peroxide (a UV/H2O2 AOP) did not significantly enhance this removal for NMOR, though it is a common strategy for other contaminants. acs.org

Another oxidative degradation pathway involves the Fenton reagent (H₂O₂ and Fe(II) ions), which generates highly reactive hydroxyl radicals. Studies have shown that N-nitrosodimethylamine (NDMA) is rapidly decomposed by the Fenton reagent, a process that involves the release of nitric oxide (NO). nih.gov Quantum mechanical calculations have further elucidated the mechanisms of degradation by hydroxyl radicals, which can involve hydrogen atom abstraction from the alkyl groups or hydroxyl radical addition to the nitrogen atoms. nih.gov

In biological systems, oxidative metabolism is a key activation step. DMNM requires metabolic activation via cytochrome P450, an enzymatic oxidation process, for its genotoxic and carcinogenic activity. aiche.org This oxidation can occur on the carbons of the morpholine (B109124) ring. aiche.org

Reactions with Atmospheric Components (e.g., SOx, NOx)

Atmospheric components, particularly oxides of nitrogen (NOx), are primarily associated with the formation of N-nitrosamines rather than their degradation. In the atmosphere, secondary amines can react with nitrosating agents derived from NOx to form nitrosamines. acs.org For example, gaseous nitrogen oxides (NOx) can produce nitrosating agents like N₂O₃ and N₂O₄, which can then react with amines. acs.org Heterogeneous reactions between surface-bound amines and gaseous nitrous acid (HONO), a common indoor and outdoor air pollutant, are also a confirmed source of nitrosamines. labcompare.com These reactions underscore the potential for ambient formation of compounds like DMNM if its precursor, 2,6-dimethylmorpholine, is present. There is limited information available on the degradation of existing atmospheric N-nitrosamines by reactions with SOx or NOx.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Analytical Methodologies for Research on Morpholine, 2,6 Dimethyl 4 Nitroso

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of DMNS.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of N-nitrosamines and for studying their conformational dynamics in solution. acs.org For Morpholine (B109124), 2,6-dimethyl-4-nitroso-, ¹H and ¹³C NMR spectra provide definitive information about the molecular framework.

Detailed research findings indicate that N-nitrosamines, including those with a morpholine ring, can exist in different conformations due to the restricted rotation around the N-N bond and the puckering of the morpholine ring. researchgate.net NMR studies, including Nuclear Overhauser Effect (NOE) experiments, can help in determining the preferred conformation (e.g., chair or boat) and the orientation of the methyl and nitroso groups. researchgate.net For the related compound N-nitrosomorpholine, ¹H-NMR chemical shifts have been reported as δ= 4.31(t, 2 H), 3.90 (t, 2 H), 3.87(t, 2 H), and 3.67(t, 2 H) ppm, while ¹³C-NMR shifts are observed at δ= 67.3, 66.0, 50.0, and 40.4 ppm. rsc.org The presence of the two methyl groups in DMNS would lead to additional signals and splitting patterns in the NMR spectra, providing further structural confirmation. There are two stereoisomers of DMNS: the cis-isomer, with both methyl groups on the same side of the morpholine ring, and the trans-isomer, with the methyl groups on opposite sides. ca.gov

Table 1: Representative NMR Data for Related Nitrosamine (B1359907) Compounds

Compound Nucleus Chemical Shift (δ, ppm)
N-nitrosomorpholine ¹H 4.31, 3.90, 3.87, 3.67
N-nitrosomorpholine ¹³C 67.3, 66.0, 50.0, 40.4
N-hydroxymethylmorpholine ¹H 4.13, 3.74-3.69, 2.72-2.67, 2.04
N-hydroxymethylmorpholine ¹³C 87.3, 67.0, 49.8

Data sourced from a study on nitrosolysis of N-hydroxymethyldialkylamines. rsc.org

Mass spectrometry is a cornerstone for the identification and trace-level quantification of nitrosamines due to its high sensitivity and selectivity. researchgate.net When coupled with a chromatographic separation technique, it provides a robust analytical platform. The electron ionization (EI) mass spectrum of the related N-nitrosomorpholine shows characteristic fragmentation patterns that can be used for its identification. nist.gov For DMNS, the molecular ion peak would be expected at m/z 144.17. nih.gov

High-resolution mass spectrometry (HRMS) offers enhanced specificity by providing accurate mass measurements, which helps in differentiating the target analyte from matrix interferences with the same nominal mass. thermofisher.com Tandem mass spectrometry (MS/MS) further improves selectivity and sensitivity by monitoring specific fragmentation transitions from a precursor ion to a product ion. For N-nitrosomorpholine, a precursor ion of [M+H]⁺ at m/z 117.1 is often used, with product ions at m/z 87.1 and others being monitored. sciex.commassbank.eu

Table 2: Mass Spectrometry Data for N-Nitrosomorpholine

Parameter Value
Precursor Ion (m/z) 117.1 ([M+H]⁺)
Product Ions (m/z) 87.1, 57.0573, 73.0396
Ionization Mode Positive Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

Data compiled from various LC-MS/MS and HRMS methods. sciex.commassbank.eu

Chromatographic Separation Techniques

Chromatographic methods are essential for separating DMNS from other compounds in a sample prior to its detection and quantification.

Gas chromatography-mass spectrometry is a widely used technique for the analysis of volatile and semi-volatile nitrosamines like DMNS. restek.comresearchgate.net The sample is injected into a heated port where it is vaporized and then separated on a capillary column before entering the mass spectrometer for detection. The choice of the GC column is critical for achieving good separation from other nitrosamines and matrix components. restek.com

GC-MS methods often employ electron ionization (EI) or positive chemical ionization (PCI). mdpi.com PCI can offer higher sensitivity for certain nitrosamines. mdpi.com The use of a triple quadrupole mass spectrometer (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode significantly enhances selectivity and lowers detection limits, which is crucial for trace analysis in complex matrices. restek.comresearchgate.net For a range of nitrosamines, GC-MS/MS methods have achieved limits of detection in the low parts-per-billion (ppb) range. restek.comresearchgate.net

Table 3: Typical GC-MS/MS Parameters for Nitrosamine Analysis

Parameter Condition
Column e.g., Rxi-5ms, VF-5ms
Injection Splitless or Direct Liquid Injection
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) or Positive Chemical Ionization (PCI)
MS Analyzer Triple Quadrupole (in MRM mode)

Parameters are generalized from various published methods. restek.comresearchgate.net

Liquid chromatography-tandem mass spectrometry has emerged as the preferred method for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally labile. researchgate.netnih.gov This technique offers exceptional sensitivity and selectivity. nih.govlcms.cz Separation is typically achieved using reversed-phase liquid chromatography with columns such as C18 or polar-embedded phases. nih.govlcms.cz

The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization efficiency. sciex.comnih.gov Detection is performed using a triple quadrupole or a high-resolution mass spectrometer operating in MS/MS mode. thermofisher.comlcms.cz LC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the sub-ppb range, making them suitable for regulatory testing of pharmaceuticals and other products. sciex.comnih.gov

Table 4: Example LC-MS/MS Method Parameters for Nitrosamine Analysis

Parameter Condition
Column e.g., Acclaim™ Polar Advantage II, Xselect® HSS T3
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
MS Detector Triple Quadrupole or High-Resolution Mass Spectrometer

Parameters compiled from various sources. sciex.comnih.govlcms.cz

Derivatization Strategies for Analytical Detection

Derivatization in chemical analysis is a technique used to convert a compound into a product that has properties more suitable for a given analytical method. For the analysis of morpholine, a precursor to DMNS, a derivatization strategy involves its reaction with a nitrosating agent, such as sodium nitrite (B80452) under acidic conditions, to form the more volatile and readily detectable N-nitrosomorpholine. researchgate.net This N-nitrosomorpholine can then be extracted and analyzed by GC-MS. researchgate.net

While derivatization is more commonly applied to the precursors of nitrosamines, certain derivatization strategies could theoretically be applied to DMNS itself to enhance its detectability, for instance, by introducing a functional group that improves its chromatographic behavior or ionization efficiency. For other classes of compounds, derivatizing agents like silylating agents (e.g., MSTFA) or acylating agents are used to improve volatility and thermal stability for GC analysis. nih.gov However, for the direct analysis of DMNS, modern sensitive MS detectors often make derivatization unnecessary.

Table 5: Derivatization Approach for Morpholine Analysis

Analyte Derivatizing Agent Product Analytical Technique
Morpholine Sodium Nitrite (in acidic conditions) N-Nitrosomorpholine GC-MS

Based on a method for the determination of morpholine in various samples. researchgate.net

Method Development and Validation for Trace Analysis of Morpholine, 2,6-dimethyl-4-nitroso-

The detection and quantification of N-nitrosamines, such as Morpholine, 2,6-dimethyl-4-nitroso-, at trace levels present significant analytical challenges. Due to their classification as probable or potential human carcinogens, regulatory agencies have emphasized the need for highly sensitive and specific analytical methods to monitor their presence in various products. researchgate.netnih.govresearchgate.net The development of robust analytical methods is critical for ensuring that substances are free from these potentially harmful impurities. researchgate.net These methods often require sophisticated instrumentation capable of detecting analytes at concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

The process of method development for trace analysis is a meticulous one, involving the optimization of sample preparation, chromatographic separation, and detection parameters. Once developed, the method must undergo rigorous validation to ensure its performance characteristics are well-defined and suitable for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH). nih.govresearchgate.net

Research Findings in Method Development

Research into the analysis of N-nitrosamines has led to the establishment of several advanced analytical techniques. The primary methods employed are based on chromatography coupled with mass spectrometry, which provide the necessary selectivity and sensitivity for trace-level detection.

Sample Preparation: Effective sample preparation is crucial to isolate the target analyte from complex matrices and concentrate it to a level amenable to instrumental analysis. Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating nitrosamines from liquid samples like drinking water and wastewater. nih.govlcms.cz US EPA Method 521, for instance, utilizes SPE for the analysis of nitrosamines in water. lcms.cz Recovery rates for various nitrosamines using SPE typically range from 68% to 83%. rsc.orgresearchgate.net

Liquid-Liquid Extraction (LLE): For certain matrices, LLE with solvents like ethyl acetate (B1210297) or methylene (B1212753) chloride is employed to extract the analytes. nih.govnih.gov The extract is often dried under a gentle stream of nitrogen to prevent the loss of volatile nitrosamines. nih.govmdpi.com

Derivatization: In some gas chromatography (GC) methods, derivatization can be used. For example, morpholine can be reacted with sodium nitrite under acidic conditions to form the more stable and volatile N-nitrosomorpholine, which is then analyzed by GC-MS. researchgate.net

Chromatographic Separation and Detection:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a traditional and powerful technique for the analysis of volatile and thermally stable nitrosamines. nih.govresearchgate.net Different ionization techniques can be employed, including electron impact (EI) and positive chemical ionization (PCI), with PCI sometimes offering better sensitivity for certain nitrosamines. mdpi.com High-resolution mass spectrometry (GC-QToF-MS) enhances selectivity and allows for accurate mass measurements, improving confidence in compound identification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly using tandem mass spectrometry (LC-MS/MS), has become the method of choice for many applications due to its high sensitivity, selectivity, and applicability to a broader range of nitrosamines, including those that are less volatile or thermally labile. researchgate.netsigmaaldrich.com Ultra-high-performance liquid chromatography (UHPLC) systems provide excellent separation efficiency. rsc.org Common ionization sources include heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI). nih.govrsc.org

The table below summarizes typical chromatographic conditions used for the analysis of related N-nitrosamines, which would be applicable for developing a method for Morpholine, 2,6-dimethyl-4-nitroso-.

Table 1: Example Chromatographic Conditions for N-Nitrosamine Analysis

TechniqueColumnMobile Phase/Carrier GasDetectorReference
UHPLC-HRMSHypersil GOLD C18 (1.9 µm, 100 × 2.1 mm)Gradient of water and methanol, both with 0.1% formic acidQ Exactive hybrid quadrupole-Orbitrap MS lcms.czrsc.org
GC-QToF-MSDB-WAXetrHeliumQuadrupole-Time-of-Flight Mass Spectrometer mdpi.com
LC-MS/MSAgilent Poroshell EC C18Gradient of 0.1% formic acid in water and a mix of Methanol/AcetonitrileTandem Mass Spectrometer with APCI source nih.gov
GC-MSNot specifiedHeliumMass Selective Detector (MSD) nih.govresearchgate.net

Method Validation

Method validation is a formal process to confirm that an analytical procedure is suitable for its intended use. nih.gov Key validation parameters for trace analysis are outlined below, with examples from studies on related N-nitrosamines.

Specificity: The ability to assess the analyte unequivocally in the presence of other components. In MS-based methods, specificity is achieved by monitoring unique precursor and product ion transitions for the target analyte. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficients (r²) greater than 0.99 are typically required. nih.govresearchgate.net For example, a method for nitrosamines in an antidiabetic drug showed excellent linearity with r² values higher than 0.996. nih.gov

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies on spiked samples. Recoveries for nitrosamine analysis are generally expected to be within a range of 80-120%. Studies have shown recovery rates for N-nitrosomorpholine between 95.56% and 106.67%. researchgate.net For a suite of nine nitrosamines, extraction recoveries in water matrices ranged from 68% to 83%. lcms.cz

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For trace analysis, %RSD values for precision at the limit of quantitation and for repeatability should typically be less than 15-20%. A method for N-nitrosomorpholine reported a %RSD for precision of less than 5%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov These values are crucial for trace analysis and vary significantly depending on the analyte, matrix, and instrumentation.

The following table provides examples of LOD and LOQ values achieved for various N-nitrosamines using different analytical methods.

Table 2: Method Validation Parameters for Trace Analysis of Selected N-Nitrosamines

CompoundMethodMatrixLODLOQAccuracy (% Recovery)Reference
N-Nitrosomorpholine (NMOR)GCHS-MSAllopurinol (Drug Substance)0.002 ppm0.006 ppm95.6% - 106.7% researchgate.net
N-Nitrosomorpholine (NMOR)GC-QToF-MSWater0.2 ng/L0.6 ng/LNot Specified mdpi.com
N-Nitrosodimethylamine (NDMA)UHPLC-HRMSWater0.4 ng/LNot Specified68% - 83% rsc.orgresearchgate.net
N-Nitrosodiethylamine (NDEA)UHPLC-HRMSWater0.4 ng/LNot Specified68% - 83% rsc.orgresearchgate.net
N-Nitrosodipropylamine (NDPA)UHPLC-HRMSWater12 ng/LNot Specified68% - 83% rsc.orgresearchgate.net

These examples demonstrate that modern analytical methods can achieve the low detection limits required for the trace analysis of N-nitrosamines. The development and validation of such methods for Morpholine, 2,6-dimethyl-4-nitroso- would follow similar principles, leveraging established techniques like LC-MS/MS and GC-MS to ensure product safety and regulatory compliance.

Structure Activity Relationship Sar Studies of Morpholine, 2,6 Dimethyl 4 Nitroso

Comparison with Other Heterocyclic Nitrosamines (e.g., Nitrosomorpholine, Nitrosopiperidine, Nitrosopyrrolidine)

DMNM shares structural similarities with other carcinogenic and genotoxic heterocyclic nitrosamines like N-nitrosomorpholine (NMOR), N-nitrosopiperidine (NPIP), and N-nitrosopyrrolidine (NPYR). ca.gov The carcinogenic activities of these compounds can vary significantly based on their structure. For instance, NPIP is a potent esophageal carcinogen in rats, while the structurally similar NPYR primarily induces liver tumors. researchgate.net This difference in organ specificity is attributed to variations in their metabolic activation. researchgate.net Rat esophageal microsomes, for example, activate NPIP at a much higher rate than NPYR. researchgate.net

DMNM and its metabolites have been shown to induce tumors in multiple species and at various sites, with many of these tumor sites being shared among species. ca.gov Like NMOR and NPIP, DMNM tests positive for unscheduled DNA synthesis (UDS) in vitro. ca.gov Furthermore, DMNM, its metabolites, and NMOR are all capable of inducing DNA adducts. ca.gov The genotoxicity of NMOR has been observed to be direct upon UVA irradiation, without the need for metabolic activation. researchgate.netnih.gov

Table 1: Comparison of Biological Activities of Heterocyclic Nitrosamines

Compound Primary Target Organ(s) Genotoxicity Reference
Morpholine (B109124), 2,6-dimethyl-4-nitroso- (DMNM) Pancreas, Liver, Lung, Nasal Cavity Mutagenic, Induces UDS and DNA adducts ca.gov
Nitrosomorpholine (NMOR) Liver Mutagenic, Induces UDS and DNA adducts, Photogenotoxic ca.govnih.gov
Nitrosopiperidine (NPIP) Esophagus, Liver Mutagenic ca.govresearchgate.net
Nitrosopyrrolidine (NPYR) Liver Mutagenic researchgate.net

Influence of Molecular Structure on Metabolic Activation Potential

The metabolic activation of nitrosamines is a critical step in their carcinogenesis, predominantly initiated by cytochrome P450 (CYP) enzymes through α-carbon hydroxylation. pharmaexcipients.comnih.gov This process leads to the formation of unstable intermediates that ultimately generate DNA-reactive electrophiles. pharmaexcipients.comnih.gov

Role of α- and β-Carbons in Metabolic Activation

The carbons adjacent to the nitroso group are designated as α-carbons, while the next carbons in the ring are β-carbons. ca.gov For DMNM, the carbons at positions 3 and 5 are the α-carbons, and the carbons at positions 2 and 6, which bear the methyl groups, are the β-carbons. ca.gov

Metabolic activation of DMNM can occur through the oxidation of either the α- or β-carbons. ca.gov α-Hydroxylation is widely considered the primary and rate-limiting step for the bioactivation of most nitrosamines, leading to the formation of highly reactive species that can alkylate DNA. nih.govnih.govacs.org However, β-hydroxylation can also play a significant role in the bioactivation of certain nitrosamines. nih.gov

Impact of Steric Bulk at α-Carbons

The presence of bulky substituents at the α-carbon position can sterically hinder the approach of CYP enzymes, thereby inhibiting or even preventing α-hydroxylation. pharmaexcipients.comnih.govresearchgate.net This steric hindrance dramatically reduces the carcinogenic potency of nitrosamines. researchgate.netacs.org For example, nitrosamines with isopropyl or tert-butyl groups at the α-position show a significant decrease in carcinogenicity. pharmaexcipients.comacs.org This principle is a key factor in predicting the carcinogenic potential of various nitrosamine (B1359907) drug substance-related impurities (NDSRIs). researchgate.netresearchgate.net

Effects of Electron-Withdrawing Groups at β-Carbons

The electronic properties of substituents on the nitrosamine ring also play a crucial role. The presence of strong electron-withdrawing groups at the β-carbon position has been associated with a significant decrease in carcinogenic potency and a higher prevalence of non-mutagenic compounds. nih.gov This effect is even more pronounced with the presence of two strong electron-withdrawing groups. nih.gov Conversely, weak electron-withdrawing groups at the β-position have a limited effect on carcinogenicity. nih.gov

Stereochemical Influence on Biological Activity

Stereochemistry can have a profound impact on the biological activity of chiral compounds, influencing everything from target binding and metabolism to cellular uptake. nih.govmdpi.comresearchgate.net DMNM exists as two stereoisomers: the cis-isomer, where both methyl groups are on the same side of the morpholine ring, and the trans-isomer, where they are on opposite sides. ca.gov

While specific comparative studies on the biological activity of the individual cis- and trans-isomers of DMNM are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action suggest that these isomers could exhibit different potencies and metabolic fates. nih.govmdpi.com The spatial arrangement of the methyl groups could influence the binding affinity to metabolic enzymes and, consequently, the rate and pathway of metabolic activation. nih.govmdpi.com

Correlation between Molecular Structure and Genotoxic Activity

The genotoxic activity of DMNM is a direct consequence of its metabolic activation to DNA-damaging species. ca.gov DMNM has been shown to be mutagenic in Salmonella and Drosophila, and it induces UDS in rat and hamster cells. ca.gov It also causes DNA single-strand breaks and forms DNA adducts, such as N-7-methylguanine and O6-methylguanine, both in vitro and in vivo. ca.gov

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Mechanistic Insights

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of molecules, thereby providing mechanistic insights into their chemical behavior. While specific DFT studies focused exclusively on Morpholine (B109124), 2,6-dimethyl-4-nitroso- are not extensively documented in publicly available literature, the principles derived from studies of related nitrosamines and other heterocyclic compounds offer a strong basis for understanding its properties.

For instance, DFT has been successfully applied to characterize similar molecules, such as 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, to determine optimized molecular structures, vibrational frequencies, and electronic properties like frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP). nih.govnist.gov Such calculations help in understanding the molecule's stability and potential sites for electrophilic and nucleophilic attack.

In the context of N-nitrosamines, the carcinogenic mechanism is believed to be initiated by metabolic α-hydroxylation, a process heavily influenced by the electronic environment of the α-carbons. The electrostatic effects of substituents on the nitrosamine (B1359907) structure can alter the reactivity. nih.gov Variations in electrophilicity due to these substituents can impact the energetics of the α-hydroxylation mechanism, making it more or less favorable. nih.gov Quantum mechanical calculations are crucial in modeling these electronic effects and predicting the likelihood of such activation steps. These computational approaches can also be used in statistical models to link key events in nitrosamine mutagenicity with carcinogenic potency.

Molecular Modeling and Conformational Analysis

The biological activity of a molecule is intimately tied to its shape and the accessible conformations it can adopt. Molecular modeling and conformational analysis are computational techniques used to predict the three-dimensional structures of molecules and their relative stabilities.

For cyclic compounds like Morpholine, 2,6-dimethyl-4-nitroso-, the morpholine ring is not planar and can exist in various conformations, such as chair and boat forms. The presence of the nitroso group and the two methyl groups at the 2 and 6 positions will significantly influence the preferred conformation. Conformational studies on similar N-nitroso-heterocyclic compounds, for example, N-nitroso-2r, 6c-diphenylpiperidin-4-ones, have suggested a preference for boat conformations. ncats.io

The cis and trans isomers of Morpholine, 2,6-dimethyl-4-nitroso- arise from the orientation of the methyl groups relative to the morpholine ring. nih.gov Molecular modeling can be employed to determine the most stable conformations for both the cis and trans isomers. These studies typically involve a systematic search of the conformational space to identify low-energy structures. The relative energies of these conformers can provide insights into which shapes are most likely to be present under physiological conditions and thus interact with biological targets like enzymes.

Prediction of Reactivity and Stability based on Electronic Structure

The electronic structure of Morpholine, 2,6-dimethyl-4-nitroso- is key to its reactivity and stability. The nitroso group (N=O) is a critical feature, known to be sensitive to light and heat, which can lead to the decomposition of the compound. solubilityofthings.com This characteristic underscores the importance of handling and storing the chemical under controlled conditions.

In Silico Approaches for Metabolic Pathway Prediction

While experimental studies have identified key metabolites of Morpholine, 2,6-dimethyl-4-nitroso-, in silico approaches offer a predictive and complementary tool for understanding its metabolic fate. These computational methods can model the interaction of the compound with metabolic enzymes, such as cytochrome P450, and predict the likelihood of different metabolic transformations.

Experimental work has shown that the cis isomer of N-nitroso-2,6-dimethylmorpholine (NNDM) is metabolized by liver microsomes to produce N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) as a major product. nih.gov Further metabolism can lead to N-nitroso-bis(2-hydroxypropyl)amine (BHP). nih.gov

In silico metabolic pathway prediction tools utilize databases of known metabolic reactions and algorithms to predict the metabolites of a new compound. These programs can identify potential sites of metabolism on the molecule, such as the α-carbons, which are known to be critical for the activation of nitrosamines. By modeling the interaction of Morpholine, 2,6-dimethyl-4-nitroso- with various enzyme active sites, it is possible to predict the formation of HPOP and other potential metabolites. These predictions can help to prioritize which metabolites to search for in experimental studies and can provide insights into the specific enzymes responsible for its activation.

Below is a table summarizing the experimentally identified metabolites which in silico models would aim to predict.

Precursor CompoundMetabolite
N-nitroso-2,6-dimethylmorpholine (cis-NNDM)N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) nih.gov
N-nitroso-2,6-dimethylmorpholine (NNDM)N-nitroso-bis(2-hydroxypropyl)amine (BHP) nih.gov

Future Research on 2,6-dimethyl-4-nitroso-morpholine: Charting a Course for Deeper Understanding

The scientific community's focus on N-nitroso compounds continues to grow, driven by their environmental presence and potential health implications. Within this class of molecules, 2,6-dimethyl-4-nitroso-morpholine presents a unique case for targeted future research. Advancements in analytical chemistry, molecular biology, and computational toxicology offer new avenues to explore its behavior and interactions. The following sections outline key areas where future research efforts could yield significant insights into the lifecycle and effects of this specific compound.

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Reactant of Route 1
Reactant of Route 1
Morpholine, 2,6-dimethyl-4-nitroso-
Reactant of Route 2
Morpholine, 2,6-dimethyl-4-nitroso-

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